saikosaponin B4

Description

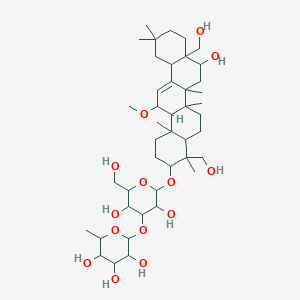

Structure

2D Structure

Properties

IUPAC Name |

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)31(50)32(51)36(54-21)57-34-30(49)25(18-44)55-37(33(34)52)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSUYXDXSNJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Engineering Pathways of Saikosaponins

Upstream Isoprenoid Biosynthesis Pathways

The MVA pathway is a well-characterized metabolic route that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. uni.lu This pathway is localized in the cytoplasm of plant cells.

The initial steps of the MVA pathway involve the conversion of acetyl-CoA to mevalonic acid. This process begins with the condensation of two molecules of acetyl-CoA. uni.lu

The conversion of acetyl-CoA to mevalonic acid is catalyzed by a series of key enzymes. Acetyl-CoA acetyltransferase (ACAT) catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. Subsequently, acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase (HMGS). The reduction of HMG-CoA to mevalonic acid is then carried out by HMG-CoA reductase (HMGR). uni.lu HMGR is recognized as a crucial rate-limiting enzyme in the MVA pathway and represents an important regulatory point in terpene biosynthesis. cenmed.comuni.lu Following the formation of mevalonic acid, a series of phosphorylation and decarboxylation steps, catalyzed by mevalonate (B85504) kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (MVD), convert mevalonic acid into IPP.

The MEP pathway, also known as the non-mevalonate pathway, provides an alternative route for the biosynthesis of IPP and DMAPP. This pathway operates in the plastids of plant cells and utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. uni.lu The initial steps involve the synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP) catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). uni.lu The MEP pathway proceeds through a series of seven reaction steps to produce DMAPP, with IPP also being formed. uni.lu DXS is considered a rate-limiting enzyme in the MEP pathway.

Both the MVA and MEP pathways ultimately converge to produce the activated five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). uni.lu These molecules serve as the universal precursors for the vast diversity of isoprenoid compounds, including triterpenoids. The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IPPI). The balance between IPP and DMAPP is crucial for the subsequent condensation reactions that build larger isoprenoid structures. cenmed.com

Here is a table summarizing key enzymes in the upstream isoprenoid biosynthesis pathways:

| Pathway | Enzyme | Abbreviation | Catalyzed Reaction | Localization |

| MVA | Acetyl-CoA Acetyltransferase | ACAT | 2 Acetyl-CoA → Acetoacetyl-CoA | Cytoplasm |

| MVA | HMG-CoA Synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | Cytoplasm |

| MVA | HMG-CoA Reductase | HMGR | HMG-CoA → Mevalonic Acid | Cytoplasm |

| MVA | Mevalonate Kinase | MK | Mevalonic Acid → 5-Phosphomevalonate | Cytoplasm |

| MVA | Phosphomevalonate Kinase | PMK | 5-Phosphomevalonate → 5-Pyrophosphomevalonate | Cytoplasm |

| MVA | Mevalonate Diphosphate Decarboxylase | MVD | 5-Pyrophosphomevalonate → IPP | Cytoplasm |

| MEP | 1-Deoxy-D-xylulose-5-phosphate Synthase | DXS | Pyruvate + Glyceraldehyde 3-phosphate → DXP | Plastids |

| MEP | 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | DXR | DXP → MEP | Plastids |

| Both | Isopentenyl Diphosphate Isomerase | IPPI | IPP <=> DMAPP | Cytoplasm/Plastids |

Acetyl-CoA Conversion to Mevalonic Acid

Methylerythritol Phosphate (MEP) Pathway

Midstream Triterpenoid (B12794562) Skeleton Formation

The midstream stage of saikosaponin biosynthesis involves the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), a C15 precursor. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS). Two molecules of FPP are then condensed in a head-to-head manner to form squalene (B77637), a C30 hydrocarbon, catalyzed by squalene synthase (SS). Squalene is subsequently oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). nih.gov

The first committed step in the biosynthesis of triterpenoid saponins (B1172615), including saikosaponins, is the cyclization of 2,3-oxidosqualene. nih.gov This cyclization is catalyzed by oxidosqualene cyclases (OSCs). In the case of saikosaponins, which are primarily oleanane-type triterpenoids, the key OSC is beta-amyrin (B1666858) synthase (BAS). nih.gov BAS catalyzes the cyclization of 2,3-oxidosqualene to form beta-amyrin, the foundational triterpenoid skeleton for saikosaponins. nih.gov This cyclization step represents a critical branch point, diverting the metabolic flow from sterol biosynthesis (which involves cyclization to cycloartenol (B190886) or lanosterol) towards the production of triterpenoids. Following the formation of the beta-amyrin backbone, further modifications, such as oxidation and glycosylation catalyzed by cytochrome P450 enzymes (P450s) and UDP-glycosyltransferases (UGTs), lead to the diverse array of saikosaponin monomers, including saikosaponin B4. nih.gov

Here is a table summarizing key enzymes in the midstream triterpenoid skeleton formation:

| Enzyme | Abbreviation | Catalyzed Reaction | Precursor/Intermediate | Product |

| Farnesyl Diphosphate Synthase | FPPS | IPP + DMAPP → FPP | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) |

| Squalene Synthase | SS | 2 FPP → Squalene | FPP | Squalene |

| Squalene Epoxidase | SE | Squalene → 2,3-Oxidosqualene | Squalene | 2,3-Oxidosqualene |

| Beta-Amyrin Synthase | BAS | 2,3-Oxidosqualene → Beta-Amyrin | 2,3-Oxidosqualene | Beta-Amyrin |

Farnesyl Pyrophosphate (FPP) Synthesis

Farnesyl pyrophosphate (FPP) is a crucial intermediate in the biosynthesis of saikosaponins. FPP is formed through the sequential condensation of IPP and DMAPP, catalyzed by farnesyl diphosphate synthase (FPS) mdpi.comnih.govresearchgate.netresearchgate.net. Two molecules of IPP condense with one molecule of DMAPP to yield FPP mdpi.comnih.govwikipedia.org. FPP then serves as a precursor for the synthesis of squalene mdpi.comnih.gov.

Cyclization of 2,3-Oxidosqualene

Squalene is subsequently converted to 2,3-oxidosqualene by squalene epoxidase (SE) mdpi.comnih.gov. The cyclization of 2,3-oxidosqualene is a key branching point in the biosynthesis of triterpenoids and phytosterols (B1254722) mdpi.comnih.govfrontiersin.orgnih.govmdpi.com. This step is catalyzed by oxidosqualene cyclases (OSCs), which direct the synthesis towards different cyclic structures mdpi.comnih.govnih.govpnas.org.

β-Amyrin Synthase (BAS) Catalysis

In the context of saikosaponin biosynthesis, the cyclization of 2,3-oxidosqualene to β-amyrin is a critical step catalyzed by β-amyrin synthase (BAS) frontiersin.orgmdpi.comnih.govfrontiersin.orgcas.cznih.gov. BAS is considered a key enzyme in the synthesis pathway of oleanane-type triterpenoid saponins like saikosaponins cas.cznih.gov. The Bupleurum BAS enzyme is presumed to catalyze this initial committed step mdpi.comnih.govfrontiersin.org.

Cycloartenol Synthase (CAS)

Another enzyme involved in the cyclization of 2,3-oxidosqualene is cycloartenol synthase (CAS), which catalyzes the formation of cycloartenol frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.gov. Cycloartenol is a precursor for phytosterols frontiersin.orgnih.govmdpi.com. The cyclization of 2,3-oxidosqualene by either BAS or CAS represents a divergence point in the metabolic pathway frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govmdpi.com.

Genetic Regulation of Triterpenoid Backbone Biosynthesis

The biosynthesis of the triterpenoid backbone, including the steps leading to FPP and the cyclization of 2,3-oxidosqualene, is subject to genetic regulation. Genes encoding key enzymes in the MVA and MEP pathways, as well as OSCs like BAS and CAS, have been identified in Bupleurum species frontiersin.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov. Studies have investigated the expression levels of these genes in different tissues and under various conditions mdpi.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govscilit.comscispace.com.

For instance, the expression of genes such as HMGR, IPPI, FPS, SS, SE, and β-AS has been studied in Bupleurum chinense frontiersin.orgfrontiersin.org. Overexpression of important enzymes in the triterpenoid biosynthetic pathway is a tactic to control saikosaponin production mdpi.comnih.gov. Manipulation of genes, especially those of the β-AS, P450, and UGT families, may improve saikosaponin production frontiersin.orgfrontiersin.orgfrontiersin.orgpatrinum.ch. Transcriptome analyses have revealed genes closely related to saikosaponin biosynthesis with significantly different expression levels in different root tissues nih.govmdpi.com. Drought stress has been shown to stimulate the transcriptional changes of B. chinense to synthesize saikosaponins, with significant upregulation of differential genes in the terpenoid backbone and triterpenoid biosynthesis pathways scispace.com.

Table 1: Examples of Genes Involved in Triterpenoid Backbone Biosynthesis in Bupleurum Species

Downstream Modification and Diversification of Saikosaponins

Following the formation of the triterpenoid backbone, further modifications are necessary to produce the diverse array of saikosaponins, including this compound. These downstream processes primarily involve oxidation and glycosylation reactions mdpi.comnih.gov.

Oxidative Modifications via Cytochrome P450 Enzymes (P450)

Cytochrome P450 enzymes (P450s) play a crucial role in the oxidative modifications of the triterpenoid backbone frontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgpnas.orgnih.govscispace.compatrinum.chnih.govnih.govtandfonline.comclinisciences.com. These enzymes catalyze various hydroxylation and oxidation reactions at different positions of the β-amyrin structure mdpi.comnih.govfrontiersin.org. For the production of saikosaponins, P450 enzymes are necessary to catalyze the oxidation of β-amyrin to form specific structural features, such as the 13,28-epoxy and C11/C12 double bond structures, or two double bonds at C11/C12 and C13/C18 mdpi.comnih.gov. Hydroxylation at positions like C16, C23, and C28 may be catalyzed by different P450 enzymes mdpi.comnih.govresearchgate.net. For example, saikosaponin a has a 16β-hydroxyl group, differing from the 16α-hydroxyl group in saikosaponin d mdpi.comnih.gov. The large number of multigene families encoding plant P450s makes it challenging to predict the specific involvement of individual P450s in saponin (B1150181) biosynthesis mdpi.comnih.gov. However, studies have identified candidate P450 genes potentially involved in saikosaponin biosynthesis based on expression analysis frontiersin.orgfrontiersin.orgnih.govscispace.com.

Table 2: Putative Modifications Catalyzed by P450 Enzymes in Saikosaponin Biosynthesis

| Modification Site(s) | Resulting Structure/Feature | Potential Enzyme Type | References |

| C13, C28 | 13,28-epoxy and C11/C12 double bond | P450 (β-amyrin oxidases) | mdpi.comnih.gov |

| C11, C12, C13, C18 | Double bonds at C11/C12 and C13/C18 | P450 (β-amyrin oxidases) | mdpi.comnih.gov |

| C16 | Hydroxylation (e.g., 16α or 16β) | P450 | mdpi.comnih.gov |

| C23 | Hydroxylation | P450 | mdpi.comnih.gov |

| C28 | Oxidation (leading to oleanolic acid) | CYP716A12 | researchgate.net |

| Other positions | Hydroxylation | P450 | mdpi.comnih.gov |

Metabolic engineering strategies aimed at increasing saikosaponin production often target the genes encoding these P450 enzymes frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govpatrinum.ch.

Glycosylation Reactions Catalyzed by Glycosyltransferases (GT)

Glycosylation is a crucial step in saikosaponin biosynthesis that contributes significantly to the structural diversity of these compounds. nih.govfrontiersin.org This process involves the transfer of sugar moieties to the triterpene aglycone, primarily at the C3 position. nih.gov Uridine diphosphate (UDP)-glycosyltransferases (UGTs) are the enzymes responsible for catalyzing these glycosyl transfer reactions. nih.govnih.govfrontiersin.org UGTs are key enzymes in the modification of plant secondary metabolites, generating a wide variety of low molecular weight natural products. nih.gov Studies suggest that UGTs are involved in the reactions downstream of the saikosaponin biosynthetic pathway after the cyclization of β-amyrin and subsequent oxidation/hydroxylation by P450 enzymes. nih.gov Transcriptome analyses in Bupleurum species have identified numerous UGT genes, and some have been proposed as likely candidates involved in saikosaponin biosynthesis. frontiersin.orgfrontiersin.org For instance, a transcriptome analysis of B. chinense identified three UGT genes as the most likely candidates among 196 UGT genes. frontiersin.orgfrontiersin.org

C-C Double Bond Displacement

The downstream pathway of saikosaponin biosynthesis involves oxidative modification of β-amyrin, which includes C-C double bond displacement. researchgate.netnih.gov This process, along with glycosylation reactions, is crucial in determining the structural diversity of saikosaponins. researchgate.netnih.gov While the search results confirm that C-C double bond displacement is a step in the downstream pathway, specific enzymatic details directly linking it to this compound or other saikosaponins were not extensively detailed in the provided snippets. However, P450 enzymes are known to catalyze oxidation reactions in the downstream pathway, which can lead to the formation of double bonds or epoxides in the triterpene structure. nih.gov For example, P450 enzymes are necessary to catalyze the oxidation of β-amyrin to form the C11/C12 and C13/C18 double bond structure found in some saikosaponin b types or to form the 13,28-epoxy structure found in saikosaponins a, c, and d. nih.gov

Regulatory Mechanisms in Saikosaponin Biosynthesis

The biosynthesis of saikosaponins is subject to complex regulatory mechanisms, including transcriptional control. frontiersin.orgresearchgate.net These mechanisms ensure that saikosaponin production is responsive to developmental cues and environmental stimuli. mdpi.com

Transcriptional Regulation by Specific Transcription Factors (TFs)

Transcription factors (TFs) play a significant role in initiating and regulating the expression of genes involved in secondary metabolism, including saikosaponin biosynthesis. mdpi.commdpi.comscispace.com Several families of transcription factors have been implicated in this process in Bupleurum species, including Basic/Helix-Loop-Helix (bHLH), MYB, and WRKY transcription factors. mdpi.commdpi.comscispace.com Studies have identified differentially expressed genes encoding TFs that show strong correlations with saikosaponin content, suggesting their critical role in biosynthesis and regulation. researchgate.net

Basic/Helix-Loop-Helix (bHLH) transcription factors are a family of TFs involved in various biological processes, including the regulation of secondary metabolism. mdpi.comscispace.com In Bupleurum chinense, bHLH TFs have been hypothesized to participate in signaling pathways that influence saikosaponin biosynthesis. nih.govtandfonline.comnih.gov Transcriptomic studies have identified numerous differentially expressed bHLH genes in response to stimuli like abscisic acid (ABA), which affects saikosaponin content. nih.govtandfonline.comnih.gov For instance, a study identified 20 differentially expressed BcbHLH genes in ABA-induced hairy roots of B. chinense, with four MYC-family candidates (BcbHLH1-BcbHLH4) showing ABA-responsive regulatory potential. nih.govtandfonline.comnih.gov Correlation analyses revealed coordinated expression between certain bHLH genes and key saikosaponin biosynthetic enzyme genes, such as BcbHLH1-BcHMGR and BcbHLH4-BcBAS, indicating their role in pathway modulation. nih.govtandfonline.comnih.gov These findings suggest that bHLH TFs can act as potential switches for fine-tuning the responsiveness of saikosaponin biosynthesis to environmental factors. nih.govtandfonline.comnih.gov

MYB transcription factors are another large family of TFs known to regulate secondary metabolism in plants. mdpi.comscispace.commdpi.com In the context of saikosaponin biosynthesis, MYB TFs have been identified among the differentially expressed genes in Bupleurum species. mdpi.comscispace.com Studies screening for TFs participating in the saikosaponin synthesis pathway have clustered MYB TFs among other relevant families. mdpi.comscispace.com For example, a study on drought stress in B. chinense identified 39 MYB genes among the differentially expressed transcription factors. mdpi.comscispace.com While the search results confirm the presence and potential involvement of MYB TFs in regulating saikosaponin biosynthesis, specific details on how individual MYB factors regulate particular steps or enzymes in the this compound pathway were not explicitly provided. However, MYB TFs are generally known to regulate target genes by binding to promoter elements. mdpi.com

WRKY transcription factors are also recognized for their roles in plant secondary metabolism and stress responses. mdpi.comscispace.com In Bupleurum, WRKY TFs have been reported to be involved in saikosaponin biosynthesis. nih.govresearchgate.net Similar to bHLH and MYB factors, WRKY TFs have been identified in transcriptomic studies investigating the regulation of saikosaponin synthesis. mdpi.comscispace.com A study focusing on drought stress in B. chinense identified 47 WRKY genes among the differentially expressed transcription factors. mdpi.comscispace.com Another study mentioned WRKY transcription factors related to saikosaponin biosynthesis in adventitious roots of Bupleurum chinense. dntb.gov.ua These findings indicate that WRKY TFs likely play a role in regulating the expression of genes involved in the saikosaponin biosynthetic pathway, potentially in response to environmental cues.

Data Tables

While specific quantitative data directly linking transcription factor activity to this compound production was not consistently available across the search results, the following table summarizes the number of identified transcription factors from different families in Bupleurum chinense under drought stress, highlighting the prevalence of these regulatory elements. mdpi.comscispace.com

| Transcription Factor Family | Number of Identified Genes |

| ERF | 60 |

| bHLH | 52 |

| MYB | 39 |

| WRKY | 47 |

| NAC | 35 |

Data compiled from differentially expressed genes in Bupleurum chinense under drought stress. mdpi.comscispace.com

Detailed Research Findings

Research has provided insights into the molecular mechanisms governing saikosaponin biosynthesis. For instance, studies on Bupleurum chinense have utilized transcriptomic profiling to identify genes and transcription factors involved in the pathway. nih.govtandfonline.commdpi.comnih.gov The identification of specific bHLH transcription factors (BcbHLH1-BcbHLH4) that are responsive to ABA and show correlated expression with key biosynthetic enzymes like HMGR and BAS highlights the intricate transcriptional regulation of saikosaponin production. nih.govtandfonline.comnih.gov The finding that these bHLH factors may act as switches for fine-tuning ABA responsiveness in saikosaponin biosynthesis opens avenues for potential metabolic engineering strategies to optimize saikosaponin yield. nih.govtandfonline.comnih.gov Furthermore, studies on glycosyltransferases emphasize their role in generating the structural diversity of saikosaponins, indicating that manipulating UGT activity could influence the production of specific saikosaponin forms, including this compound. nih.govfrontiersin.orgfrontiersin.org The identification of candidate genes for P450s and UGTs through transcriptome analysis provides a foundation for further functional characterization and metabolic engineering efforts aimed at enhancing saikosaponin biosynthesis. mdpi.comnih.govfrontiersin.orgfrontiersin.org

NAC Transcription Factors

Transcription factors play crucial roles in regulating the expression of genes involved in secondary metabolite biosynthesis pathways. Among these, NAC transcription factors have been identified as potentially involved in the regulation of saikosaponin synthesis nih.govndl.gov.in. Studies have screened transcription factor families, including NAC, in differentially expressed genes to identify those potentially participating in the saikosaponin synthesis pathway nih.gov. In Bupleurum chinense, various transcription factors, including those from the NAC family, have been shown to respond rapidly to adverse environmental changes, suggesting their involvement in plant adaptation and potentially in regulating secondary metabolism like saikosaponin biosynthesis nih.gov. Different transcription factor families exhibit distinct expression patterns under varying stress conditions, highlighting the complex regulatory network governing saikosaponin production nih.gov.

Hormonal Regulation of Biosynthetic Pathways

Plant hormones are significant regulators of plant growth, development, and the biosynthesis of secondary metabolites, including saikosaponins nih.govresearchgate.net. Abscisic acid (ABA) and brassinolides (BRs) are two such hormones that have been investigated for their effects on saikosaponin production.

Abscisic Acid (ABA) Induction

Abscisic acid (ABA) is a pivotal plant signal molecule involved in regulating plant responses to stress, including drought, and it influences secondary metabolism researchgate.netnih.gov. Research indicates that exogenous ABA can regulate saikosaponin synthesis in Bupleurum chinense under drought stress nih.govresearchgate.net. However, studies have shown that ABA exposure can lead to a dose-dependent reduction in saikosaponin content nih.govtandfonline.comnih.govtandfonline.com. For instance, in ABA-induced hairy roots of B. chinense, comparative transcriptome analysis identified differentially expressed basic helix-loop-helix (bHLH) transcription factors that may participate in ABA signaling cascades and influence saikosaponin biosynthesis nih.govtandfonline.comnih.govtandfonline.com. Correlation analyses revealed coordinated expression between certain bHLH factors and key enzymes in the saikosaponin pathway, suggesting that these transcription factors might act as switches for fine-tuning ABA responsiveness in saikosaponin biosynthesis nih.govtandfonline.comnih.govtandfonline.com. Exogenous ABA has been shown to reduce saikosaponin accumulation by potentially inhibiting the expression of saikosaponin biosynthesis-related genes under drought stress researchgate.net.

Brassinolide (B613842) (BRs) Application

Brassinolides (BRs) are polyhydroxy phytosteroid hormones known to stimulate plant growth and enhance physiological metabolism, potentially augmenting plant yield and quality frontiersin.orgresearchgate.netfrontiersin.org. The role of BRs in regulating the synthesis of plant secondary metabolites has been recognized, and their effect on saikosaponin synthesis in Bupleurum chinense has been explored frontiersin.orgresearchgate.net. Studies have shown that the application of suitable concentrations of brassinolide can enhance saikosaponin biosynthesis by transcriptionally activating genes in the triterpenoid pathway frontiersin.org. For example, treatment with a 0.2 mg/L BRs solution significantly increased the expression levels of several genes involved in saikosaponin biosynthesis, including AACT, SS, β-AS, P450-1, P450-7, and UGT8 frontiersin.org. This concentration of BRs also led to a significant increase in the levels of various saikosaponin metabolites, including this compound frontiersin.org.

Research Methodologies in Biosynthesis Studies

Investigating the complex pathways and regulatory mechanisms of saikosaponin biosynthesis relies on various advanced research methodologies.

Comparative Transcriptome Analysis

Comparative transcriptome analysis is a powerful tool used to identify genes involved in secondary metabolite biosynthesis and to understand their regulation under different conditions nih.govtandfonline.comresearchgate.netmdpi.com. This technique involves sequencing and comparing the RNA transcripts from different plant tissues, developmental stages, or under various treatments (e.g., hormone application, stress) nih.govtandfonline.commdpi.com. By analyzing differential gene expression, researchers can pinpoint candidate genes encoding enzymes and transcription factors potentially involved in saikosaponin biosynthesis nih.govtandfonline.commdpi.com. For instance, comparative transcriptome analysis of Bupleurum chinense under drought stress or treated with ABA has been instrumental in identifying differentially expressed genes related to the terpenoid backbone and triterpenoid biosynthesis pathways, as well as various transcription factors nih.govnih.govtandfonline.comresearchgate.netmdpi.commdpi.com. This approach has helped reveal correlations between gene expression patterns and saikosaponin accumulation nih.govmdpi.com.

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis techniques, such as quantitative real-time PCR (qRT-PCR), are essential for validating the results obtained from transcriptome analysis and for precisely quantifying the expression levels of specific genes involved in saikosaponin biosynthesis mdpi.commdpi.comnih.govresearchgate.net. qRT-PCR allows researchers to measure the relative abundance of mRNA transcripts of target genes under different experimental conditions mdpi.com. This method has been widely used to verify the expression patterns of key enzyme genes in the saikosaponin synthesis pathway, such as HMGR, IPPI, FPS, β-AS, SS, SE, P450, and UGT, in Bupleurum species under various treatments, including drought stress and hormone application mdpi.commdpi.comnih.govresearchgate.net. The results from qRT-PCR studies often show a correlation between the expression levels of these genes and the content of saikosaponins, providing further evidence for their roles in the biosynthetic pathway mdpi.comnih.gov. For example, studies using qRT-PCR have confirmed that the expression of key enzyme genes is significantly affected by drought stress, correlating with increased saikosaponin content nih.gov.

Homology Modeling and Molecular Docking in Regulatory Factor Binding

Homology modeling and molecular docking are powerful in silico approaches used to predict the three-dimensional structures of proteins and simulate their interactions with other molecules, such as DNA or substrates. These techniques are particularly valuable when experimental structures are unavailable, providing insights into binding mechanisms and identifying key residues involved in recognition and catalysis.

Studies investigating the regulation of saikosaponin biosynthesis have employed these methods to understand the interaction of transcription factors with target gene promoters. For instance, research on Bupleurum chinense has focused on basic helix-loop-helix (bHLH) transcription factors, which are hypothesized to be involved in abscisic acid (ABA) signaling cascades that influence saikosaponin accumulation. Through the use of homology modeling to predict the structure of BcbHLH proteins and molecular docking to simulate their binding to the G-box DNA sequence (5'-CACGTG-3'), researchers have gained insights into these interactions. Molecular docking analysis predicted that the Arginine residue at the 11th position within the basic helix-loop-helix domain of BcbHLH factors is essential for binding to the G-box DNA tandfonline.comnih.govnih.gov. This suggests a critical role for this specific residue in the transcriptional regulation of saikosaponin biosynthetic genes. Further simulation of single-point mutations at this position demonstrated changes in binding energy, supporting its importance in the protein-DNA interaction nih.gov.

Beyond transcription factors, homology modeling and molecular docking are also applied to study the enzymes involved in saikosaponin biosynthesis, such as UDP-glycosyltransferases (UGTs) and cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze crucial modification steps, including glycosylation and hydroxylation, which determine the structural diversity and biological activity of saikosaponins. For example, homology modeling and molecular docking have been utilized to investigate the substrate recognition mechanisms of UGTs involved in triterpenoid glycosylation. By analyzing the binding interactions between UGTs and substrates like UDP-glucose and triterpenoid aglycones, these studies can identify key amino acid residues within the enzyme's binding pocket that are critical for substrate specificity and catalytic activity frontiersin.orgfrontiersin.org. Similarly, homology modeling and docking have been applied to study CYP716A subfamily enzymes, which are involved in the oxidation of triterpenoid backbones, helping to identify residues that influence catalytic efficiency and substrate preference researchgate.netikiam.edu.ec.

These computational approaches provide a molecular-level understanding of how regulatory proteins interact with DNA and how enzymes bind their substrates in the saikosaponin biosynthetic pathway. The data generated from homology modeling and molecular docking studies can inform metabolic engineering strategies, such as targeted mutagenesis of key residues to alter enzyme activity or specificity, or the design of transcription factors with enhanced binding affinity to upregulate the expression of biosynthetic genes.

Key Residues Involved in Regulatory Factor/Substrate Binding (Predicted by Molecular Docking)

| Molecule Type | Protein/Enzyme | Interacting Partner | Key Residue(s) (Predicted) | Interaction Type (Predicted) | Source Organism |

| Transcription Factor | BcbHLH (Basic helix-loop-helix) | G-box DNA (5'-CACGTG-3') | Arginine (11th position) | DNA Binding | Bupleurum chinense |

| Enzyme | UGT73F24 | Glycyrrhetinic acid, UDP-glucose | Isoleucine (I23), Leucine (L84) (in substrate-binding pocket) | Substrate Recognition | Glycyrrhiza uralensis |

| Enzyme | CYP716A12 (CYP716A subfamily) | Triterpenoid substrates | D122, I212, D292, Q358 (affecting activity/specificity) | Substrate Binding/Catalysis | Medicago truncatula |

Note: This table presents predicted interactions and key residues based on homology modeling and molecular docking studies.

These computational insights, when combined with experimental validation, contribute significantly to unraveling the intricate regulatory networks and enzymatic mechanisms governing saikosaponin biosynthesis, paving the way for potential metabolic engineering efforts to improve their sustainable production.

Molecular and Cellular Mechanisms of Saikosaponin B4 Action Preclinical in Vitro

Interactions with Key Signaling Pathways

SSB4 has been shown to modulate several critical signaling pathways involved in cellular processes such as proliferation, survival, and migration in various cell types.

PI3K/Akt/mTOR Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various pathological conditions, including cancer. frontiersin.org

Research indicates that SSB4 can suppress cancer progression by inhibiting the PI3K/Akt/mTOR pathway in colon cancer cells. Studies using Western blotting have demonstrated that SSB4 downregulates the expression of PI3K, Akt, and mTOR, as well as their phosphorylated forms (P-PI3K, P-Akt, and P-mTOR). nih.govresearchgate.net Furthermore, RT-PCR measurements have shown that SSB4 can also downregulate the mRNA expression of PI3K, Akt, and mTOR. nih.gov This suggests that SSB4 impacts this pathway at both the transcriptional and post-translational levels. Network pharmacology and molecular docking studies have predicted the PI3K/Akt/mTOR pathway as a potential main regulatory target for the effects of SSB4. nih.govscilit.com

The PI3K/Akt/mTOR pathway is known to play a crucial role in the regulation of apoptosis. nih.gov Activation of Akt, a key component of this pathway, can inhibit the mitochondrial apoptotic pathway, thereby preventing cell death. longdom.orglongdom.org Conversely, inhibiting Akt phosphorylation can lead to decreased expression of downstream signaling factors, such as GSK-3β and caspase 3, ultimately inducing apoptosis. longdom.orglongdom.org

Data from in vitro studies on colon cancer cells treated with SSB4 illustrate the effect on key proteins in the PI3K/Akt/mTOR pathway:

| Protein | SSB4 Treatment Effect (vs. Control) | Significance (p-value) | Method | Source |

| PI3K Expression | Downregulated | < 0.01 | Western Blot, RT-PCR | nih.govresearchgate.net |

| Akt Expression | Downregulated | < 0.01 | Western Blot, RT-PCR | nih.govresearchgate.net |

| mTOR Expression | Downregulated | < 0.01 | Western Blot, RT-PCR | nih.govresearchgate.net |

| P-PI3K Level | Downregulated | < 0.01 | Western Blot | nih.govresearchgate.net |

| P-Akt Level | Downregulated | < 0.01 | Western Blot | nih.govresearchgate.net |

| P-mTOR Level | Downregulated | < 0.01 | Western Blot | nih.govresearchgate.net |

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling route involved in cell proliferation, survival, and immune responses. Constitutive activation of STAT3 is frequently observed in various cancers. mdpi.com

While the provided search results specifically mention Saikosaponin D (SSD) inhibiting the STAT3 pathway in lung cancer cells and enhancing the effect of gefitinib (B1684475) by blocking the STAT3/Bcl-2 pathway mdpi.comtandfonline.comacs.org, and Saikosaponin A (SSA) decreasing the expression levels of p-JAK and p-STAT3 in gastric cancer cells nih.gov, direct evidence for Saikosaponin B4's specific interaction with the STAT3 pathway in the search results is limited. However, given the structural similarities among saikosaponins and the involvement of STAT3 in various cancers, further research may elucidate SSB4's potential effects on this pathway.

CXCR4/SDF-1 Axis Regulation

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), constitute an axis that plays a significant role in cell migration, invasion, and metastasis, particularly in cancer. ijbs.comfrontiersin.orgacs.org

Studies have indicated that saikosaponins can affect the CXCR4/SDF-1 axis. Specifically, Saikosaponin A has been shown to inhibit triple-negative breast cancer growth and metastasis through downregulation of CXCR4 expression both in vitro and in vivo. frontiersin.orgnih.gov SSA inhibited the activity of the CXCR4 promoter and downregulated CXCR4 expression levels in a concentration-dependent manner in breast cancer cells. nih.gov While the provided search results mention the CXCR4/SDF-1 axis and its relevance in cancer and the potential for saikosaponins like SSA to downregulate CXCR4 ijbs.comfrontiersin.orgacs.orgnih.govspandidos-publications.comfrontiersin.orgresearchgate.netnih.govmdpi.com, direct evidence specifically detailing this compound's effect on CXCR4 expression within the search results is not explicitly provided, although one source does mention CXCR4 downregulation in the context of this compound frontiersin.org. Further research is needed to specifically delineate SSB4's precise mechanisms and effects on the CXCR4/SDF-1 axis.

Induction of Programmed Cell Death Pathways

Programmed cell death, such as apoptosis and autophagy, is a crucial mechanism for maintaining tissue homeostasis and eliminating damaged or abnormal cells. Inducing programmed cell death in cancer cells is a key strategy in cancer therapy. nih.gov

SSB4 has been shown to induce programmed cell death in colon cancer cells. Flow cytometry measurements indicated significant apoptosis rates in colon cancer cells treated with SSB4. nih.gov Western blotting analysis revealed that SSB4 treatment led to the upregulation of pro-apoptotic proteins, including Bax, Caspase3, Caspase9, Cleaved Caspase3, and Cleaved Caspase9, while downregulating the anti-apoptotic protein Bcl2. nih.gov These findings suggest that SSB4 promotes apoptosis by modulating the balance between pro- and anti-apoptotic proteins and activating caspases, key executioners of the apoptotic pathway. nih.gov

The PI3K/Akt/mTOR pathway, which is modulated by SSB4, is intricately linked to the regulation of apoptosis. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL is common in cancer cells and contributes to their survival and resistance to apoptosis. nih.gov The ability of SSB4 to downregulate Bcl2 aligns with its pro-apoptotic effects. nih.gov

While the provided search results also discuss the role of other saikosaponins, such as Saikosaponin D, in inducing apoptosis and autophagy through various mechanisms, including the modulation of the AMPK-mTOR pathway and the activation of caspases nih.govtandfonline.comtandfonline.commedsci.orgjcancer.orgresearchgate.net, the specific details regarding SSB4's induction of programmed cell death pathways within the search results primarily focus on apoptosis and its impact on Bcl2 and caspase family proteins in colon cancer cells. nih.gov

Data on the effect of SSB4 on apoptosis-related proteins in colon cancer cells:

| Protein | SSB4 Treatment Effect (vs. Control) | Method | Source |

| Bax | Upregulated | Western Blot | nih.gov |

| Caspase3 | Upregulated | Western Blot | nih.gov |

| Caspase9 | Upregulated | Western Blot | nih.gov |

| Cleaved Caspase3 | Upregulated | Western Blot | nih.gov |

| Cleaved Caspase9 | Upregulated | Western Blot | nih.gov |

| Bcl2 | Downregulated | Western Blot | nih.gov |

Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. Studies on colon cancer cells, specifically SW480 and SW620 lines, have demonstrated that SSB4 treatment leads to increased rates of apoptosis. royalsocietypublishing.org

Table 1: Apoptosis Rates in Colon Cancer Cells Treated with this compound

| Cell Line | SSB4 Concentration (µg/ml) | Apoptosis Rate (%) | Citation |

| SW480 | 25 | 55.07 ± 1.63 | royalsocietypublishing.org |

| SW620 | 25 | 33.07 ± 1.28 | royalsocietypublishing.org |

This induction of apoptosis is associated with specific changes in the expression levels of key proteins involved in the apoptotic pathways. royalsocietypublishing.org

Studies using Western blotting have shown that this compound treatment leads to the upregulation of proapoptotic proteins in colon cancer cells. These include increased expression levels of Bax, Caspase3, Caspase9, Cleaved Caspase3, and Cleaved Caspase9. royalsocietypublishing.orguniprot.org The increase in cleaved forms of Caspase3 and Caspase9 indicates the activation of these executioner and initiator caspases, respectively, which are critical steps in the cascade of events leading to programmed cell death. royalsocietypublishing.orguniprot.org

Concurrently with the upregulation of proapoptotic factors, this compound has been shown to downregulate the expression of anti-apoptotic proteins, such as Bcl2, in treated colon cancer cells. royalsocietypublishing.orguniprot.org The balance between pro- and anti-apoptotic proteins is a critical determinant of cell fate, and the observed shift favors the induction of apoptosis.

Upregulation of Proapoptotic Proteins (e.g., Bax, Caspase3, Caspase9, Cleaved Caspase3, Cleaved Caspase9)

Inhibition of Cellular Processes

Beyond inducing apoptosis, this compound has also been investigated for its ability to inhibit other cellular processes essential for cancer progression.

This compound has demonstrated the capacity to inhibit the proliferation of cancer cells in vitro. In studies involving SW480 and SW620 colon cancer cell lines, treatment with SSB4 resulted in a significant decrease in cell survival rates. royalsocietypublishing.org The inhibitory effect was observed within a concentration range of 12.5 to 50 µg/ml. royalsocietypublishing.org

Table 2: Effect of this compound on Colon Cancer Cell Survival Rates

| Cell Line | SSB4 Concentration (µg/ml) | Survival Rate (%) | Citation |

| SW480 | 12.5 | Decreased | royalsocietypublishing.org |

| SW480 | 50 | Decreased | royalsocietypublishing.org |

| SW620 | 12.5 | Decreased | royalsocietypublishing.org |

| SW620 | 50 | Decreased | royalsocietypublishing.org |

Note: Specific numerical survival rates for all concentrations were not available in the provided snippets, but the significant decrease within this range was reported. royalsocietypublishing.org

Specific in vitro data detailing the direct inhibitory effects of this compound on cell migration and invasion was not identified in the conducted literature search. While other saikosaponins have shown such activities, research specifically on SSB4's impact on these processes in vitro was not found.

Cell Proliferation Inhibition

Antiviral Mechanisms (In Vitro Models)

Information specifically describing the antiviral mechanisms of this compound in in vitro models was not available in the search results. While saikosaponins as a class, or other specific saikosaponins, have demonstrated antiviral activities against various viruses in vitro, detailed experimental findings on the mechanisms of action for this compound were not found.

Interference with Early Stages of Viral Replication

Saikosaponins, including saikosaponin B2, have demonstrated the ability to interfere with the early stages of viral replication. nih.govresearchgate.netcybermedlife.euphcogj.com This interference can occur at steps prior to the virus establishing a full replication cycle within the host cell. nih.govresearchgate.netcybermedlife.eu Studies on human coronavirus 229E (HCoV-229E) have indicated that saikosaponins can impact events like viral absorption and penetration. nih.govresearchgate.netcybermedlife.euphcogj.com The anti-HCoV-229E activity of saikosaponin B2, for instance, was found to be higher when added before the virus entered the host cells, suggesting an interference with early replication stages. nih.govcybermedlife.eu

Inhibition of Viral Attachment and Penetration

A key mechanism identified for some saikosaponins is the inhibition of viral attachment to and penetration into host cells. nih.govresearchgate.netcybermedlife.eu Saikosaponin B2 has been shown to significantly inhibit HCoV-229E attachment in a dose-dependent manner. nih.govcybermedlife.eu This prevention of attachment consequently leads to an arrest in viral absorption and subsequent penetration. nih.govcybermedlife.eu The inhibitory effect on viral attachment and penetration by saikosaponin B2 has been observed in time-of-addition studies, where its presence before or during infection significantly reduced viral infection. nih.govresearchgate.netcybermedlife.eu

Here is a table summarizing the effect of Saikosaponin B2 on HCoV-229E attachment inhibition:

| Saikosaponin B2 Concentration (µmol/L) | Percentage Attachment Inhibition (%) |

| 0 | 0 |

| 0.75 | 10.4 |

| 1.5 | 12.2 |

| 3 | 20 |

| 6 | 70.8 |

| 12 | 81.8 |

| 25 | 89.3 |

Direct Inactivation of Viruses or Interaction with Host Cell Membranes

The antiviral activity of saikosaponins on viruses like HCoV-229E could potentially involve direct inactivation of the virus itself or a direct interaction with the host cell membrane. nih.govcybermedlife.eu Such interactions with the host cell membrane might result in morphological changes that impede viral adsorption and penetration. nih.govcybermedlife.eu While some studies suggest a direct interaction with the surface membrane of host cells as a basis for inhibiting virus-host cell attachment, the precise mechanisms, including direct viral inactivation, warrant further investigation. nih.govcybermedlife.eu Enveloped viruses, which include coronaviruses, are susceptible to inactivation through mechanisms that disrupt their lipid-based envelope. nsf.gov

Specific Targets: Human Coronavirus-229E (HCoV-229E), SARS-CoV-2 (Molecular Docking)

Saikosaponins, including saikosaponin B2, have demonstrated anticoronaviral activity against HCoV-229E in vitro. nih.govresearchgate.netcybermedlife.euphcogj.comfrontiersin.orgfrontiersin.org Saikosaponin B2 has shown potent activity against HCoV-229E, interfering with the early stages of viral replication, specifically absorption and penetration. nih.govresearchgate.netcybermedlife.eu

Molecular docking studies have been employed to evaluate the potential interactions of saikosaponins, including this compound, with key proteins of SARS-CoV-2. nih.govresearchgate.netresearchgate.netchemrxiv.orgamazonaws.com These computational studies aim to predict how saikosaponins might bind to viral targets and potentially inhibit viral entry or replication. nih.govresearchgate.netresearchgate.netchemrxiv.orgamazonaws.com

Receptor Binding Domain (RBD) of SARS-CoV-2 Spike Glycoprotein (B1211001)

The Receptor Binding Domain (RBD) located on the S1 subunit of the SARS-CoV-2 spike glycoprotein is a crucial target, as it is responsible for binding to the human angiotensin-converting enzyme 2 (ACE2) receptor on host cells, a critical step for viral entry. researchgate.netresearchgate.netchemrxiv.orgresearchgate.netscitechnol.com Molecular docking studies have investigated the binding affinity of various saikosaponins to the RBD of the SARS-CoV-2 spike glycoprotein. nih.govresearchgate.netresearchgate.netchemrxiv.orgamazonaws.comresearchgate.net Some studies suggest that this compound can bind favorably to the RBD region of the spike glycoprotein. researchgate.netresearchgate.netchemrxiv.orgamazonaws.comresearchgate.net Among a series of saikosaponins considered in one study, this compound was identified as showing favorable binding to the RBD region. researchgate.netresearchgate.netchemrxiv.orgamazonaws.comresearchgate.net This suggests a potential mechanism by which this compound might interfere with the initial attachment of SARS-CoV-2 to host cells by blocking the interaction between the viral spike protein and the ACE2 receptor. mdpi.com

Molecular docking studies evaluating the binding energy of different saikosaponins to the Prefusion 2019-nCoV spike glycoprotein (PDB ID: 6VSB) have been conducted. Here is a partial table of results including this compound:

| Compound | PubChem CID | Binding Energy (Kcal/mol) |

| This compound | 21637636 | -5.808 |

| Saikosaponin H | 21636280 | -4.775 |

| Saikosaponin B3 | 21637635 | -6.19 |

| Saikosaponin BK1 | 441945 | -6.195 |

| Saikosaponin A | 167928 | -5.143 |

| Saikosaponin B2 | 21637642 | -6.19 |

Note: Data extracted from a molecular docking study nih.gov. Binding energy values indicate the strength of the predicted interaction, with more negative values suggesting stronger binding.

CoV-3CL Protease Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication and transcription of coronaviruses, including SARS-CoV-2. nih.govresearchgate.netnews-medical.netacs.org It is involved in processing the viral polyproteins into functional proteins. nih.govresearchgate.netnews-medical.net Inhibition of 3CLpro is considered a potential therapeutic strategy against COVID-19. researchgate.netnews-medical.net While some saikosaponins have been explored for their inhibitory activity against viral proteases, specific detailed research findings on this compound's direct inhibitory effect on CoV-3CL protease are less prominent in the provided search results compared to other saikosaponins or other natural compounds. However, the broad category of saikosaponins has been mentioned in the context of inhibiting SARS-CoV 3CLpro. nih.govnews-medical.net

Immunomodulatory and Anti-inflammatory Effects (Molecular Basis)

Saikosaponins are known for their immunomodulatory and anti-inflammatory properties. nih.govnih.govnih.govbbrc.inmdpi.comjst.go.jp These effects are mediated through various molecular mechanisms. Saikosaponins have been reported to influence inflammatory pathways and the release of inflammatory factors. researchgate.netbbrc.in For instance, saikosaponin A has been shown to attenuate inflammation by downregulating NF-κB signaling and inhibiting the phosphorylation of p38, ERK, and JNK, which are part of the MAP kinase pathway. jst.go.jponcotarget.com NF-κB signaling plays a significant role in regulating inflammation by inducing cytokine production. jst.go.jp

Studies have indicated that saikosaponins can affect the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6. jst.go.jp Saikosaponin A, for example, has demonstrated the ability to inhibit these pro-inflammatory cytokines by suppressing NF-κB. jst.go.jp

The anti-inflammatory effects of saikosaponins have also been evaluated in animal models, where they were found to decrease inflammatory metabolites. bbrc.in While the provided information highlights the immunomodulatory and anti-inflammatory effects of saikosaponins in general, and mentions some molecular targets like NF-κB and MAP kinases in the context of other saikosaponins like saikosaponin A, specific detailed molecular basis for the immunomodulatory and anti-inflammatory effects solely of this compound are not extensively detailed in the search results. However, given that saikosaponins share structural similarities, it is plausible that this compound may exert its effects through similar pathways.

Here is a table summarizing some molecular targets influenced by saikosaponins related to immunomodulation and anti-inflammation:

| Molecular Target | Effect | Related Saikosaponins Mentioned |

| NF-κB signaling | Downregulation/Suppression | Saikosaponin A jst.go.jponcotarget.com |

| p38 phosphorylation | Inhibition | Saikosaponin A oncotarget.com |

| ERK phosphorylation | Inhibition | Saikosaponin A jst.go.jponcotarget.com |

| JNK phosphorylation | Inhibition | Saikosaponin A oncotarget.com |

| TNF-α (cytokine) | Inhibition | Saikosaponin A jst.go.jp |

| IL-6 (cytokine) | Inhibition | Saikosaponin A jst.go.jp |

| Inflammatory metabolites | Decrease | Saikosaponins (general) bbrc.in |

Inhibition of Selectin-Mediated Cell Adhesion

Selectins are a family of adhesion molecules (E-, L-, and P-selectin) that play a crucial role in the initial steps of leukocyte recruitment to sites of inflammation by mediating cell adhesion and rolling along the endothelium. nih.govresearcher.life

Interaction with E-selectin, L-selectin, and P-selectin

Studies have investigated the ability of this compound to inhibit the interaction between selectins and immune cells, such as THP-1 monocytes. While saikosaponin D has shown potent inhibitory activity against E-selectin, L-selectin, and P-selectin mediated cell adhesion, with reported IC₅₀ values of 1.8 µM, 3.0 µM, and 4.3 µM respectively, this compound did not show significant inhibitory activity in these specific cell adhesion assays at concentrations up to 10 µM. nih.govkribb.re.krmdpi.com This suggests that among the saikosaponins, saikosaponin D may be a more potent inhibitor of selectin-mediated cell adhesion compared to this compound.

Modulation of Inflammatory Signaling Pathways

Saikosaponins, including this compound, have been investigated for their potential to modulate inflammatory signaling pathways. These pathways are critical in the initiation and progression of inflammatory responses.

Janus Kinase-3 (JAK3) Binding

Janus Kinase 3 (JAK3) is a tyrosine kinase involved in the signaling of various cytokines, particularly those utilizing the common gamma chain receptor, which are important in the development and function of immune cells. qiagen.commdpi.com Computational studies, including molecular docking and molecular dynamics simulations, have explored the potential interaction between this compound and JAK3. These studies suggest that this compound can interact with JAK3, indicating it as a potential binding partner among different saikosaponins tested against several proteins involved in inflammatory and antiviral responses. nih.govresearchgate.net Molecular dynamics simulations have shown that this compound can form stable complexes with JAK3, with the ligand RMSD equilibrating at 3–4 Å after an initial increase. nih.gov Specific interactions observed in the initial conformation before molecular dynamics simulation include a hydrogen bond between the 4-hydroxymethyl group of this compound and Pro172 of the JAK3 active site, and hydrogen bonds between the oxane rings of this compound and residues Arg139 and Asp153. nih.gov

NADPH-oxidase 5 (NOX5) Inhibition

NADPH oxidases (NOXs) are enzymes that are exclusively dedicated to the production of reactive oxygen species (ROS), which play a role in cellular damage through oxidative stress and are linked to inflammatory processes. nih.govresearchgate.netplos.org NOX5 is a specific isoform of NADPH oxidase. Computational studies have investigated the interaction of saikosaponins, including this compound, with NOX5. While saikosaponin BK1 and Saikosaponin C showed notable binding energies with NOX5 in docking studies, the research indicates that JAK3 might be a better interacting partner for saikosaponin compounds compared to NOX5 based on binding energies. nih.gov

Computational and In Silico Mechanistic Investigations

Computational and in silico methods, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the potential mechanisms of action of compounds by predicting their interactions with target proteins at the molecular level. nih.govchemrxiv.org

Molecular Docking Analyses of Protein-Ligand Interactions

Molecular docking studies have been utilized to assess the plausible role of saikosaponins, including this compound, in interacting with various proteins involved in disease pathways. These analyses predict the binding affinity and the mode of interaction between the ligand (this compound) and the target protein. For instance, molecular docking studies have been performed to examine the potential of saikosaponins to inhibit JAK3 by binding to its ATP-binding pocket in the tyrosine kinase domain. nih.gov While various saikosaponins showed different binding affinities, this compound was included in analyses exploring interactions with JAK3 and NOX5, among other proteins. nih.govresearchgate.net These studies provide theoretical insights into the potential protein targets of this compound and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that may be involved in its biological effects. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of a system, such as the interaction between a small molecule like this compound and a target protein. MD simulations can provide insights into the stability of protein-ligand complexes, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes that may occur upon binding.

Studies investigating saikosaponins, including this compound, have utilized molecular dynamics simulations to assess their binding stability and interaction profiles with potential protein targets. For instance, molecular docking and dynamics simulations were performed to evaluate the interaction of this compound with Janus Kinase-3 (JAK3) guidetoimmunopharmacology.orgguidetopharmacology.org. These simulations revealed good docking and molecular dynamics profiles for the complex of this compound and JAK3, suggesting a stable interaction guidetoimmunopharmacology.orgguidetopharmacology.org. Molecular dynamics simulations can confirm the stability of protein complexes with potential inhibitors, further supporting their prospect as therapeutic targets figshare.com. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots obtained from MD simulations can indicate the stability of the ligand-protein complex over simulation time nih.gov.

Protein-Protein Interaction (PPI) Network Analysis

Protein-Protein Interaction (PPI) network analysis is a systems biology approach used to identify functionally related proteins and understand how they interact within a cellular network. By constructing a PPI network based on the predicted or known targets of a compound like this compound, researchers can gain a broader perspective on the biological processes and pathways that might be modulated by the compound. Analyzing the topology of the network can highlight key proteins or "hub" genes that play central roles in the network and are potentially important mediators of the compound's effects nih.gov.

In the context of saikosaponins, PPI networks have been constructed to screen for key targets guidetopharmacology.orgnih.gov. Analysis of these networks can highlight central targets involved in the mechanism of action nih.gov. For saikosaponins, including this compound, Janus Kinase-3 (JAK3) has been identified as a significant interacting partner through such network pharmacology analyses guidetoimmunopharmacology.orgguidetopharmacology.org. PPI network analysis, often used in conjunction with molecular docking and dynamics simulations, helps in predicting the potential targets and pathways involved in the effects of active compounds nih.gov.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

Gene Ontology (GO) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analyses are widely used bioinformatics methods to categorize and understand the biological significance of a set of genes or proteins, such as the predicted targets of a compound. GO analysis provides a structured vocabulary to describe gene products based on their associated biological processes (BP), cellular components (CC), and molecular functions (MF) wikipedia.orguni.lu. KEGG pathway analysis identifies the biological pathways in which the target genes are significantly enriched, helping to link the targets to known cellular processes and disease pathways wikipedia.orguni.lu.

For saikosaponins, GO and KEGG enrichment analyses have been performed to explore their underlying mechanisms guidetopharmacology.orgnih.govwikipedia.orguni.lu. These analyses can reveal that the effects of saikosaponins may be mediated via genes involved in processes such as inflammation, apoptosis, and oxidative stress nih.gov. KEGG pathway analysis can highlight significant signaling pathways, such as the TNF and IL-17 signaling pathways nih.gov, the PI3K-Akt signaling pathway, Ras signaling pathway, MAPK signaling pathway, and apoptosis pathways wikipedia.org. For example, studies on other saikosaponins like saikosaponin A have shown enrichment in pathways related to the negative regulation of cell proliferation and the regulation of apoptosis wikipedia.org. Similarly, enrichment in pathways like the PI3K-Akt signaling pathway and cellular senescence has been observed. These analyses provide valuable insights into the diverse biological processes and pathways that this compound and related saikosaponins may influence at the cellular level.

Data from GO and KEGG enrichment analyses are often presented in tables or bubble charts, illustrating the significantly enriched terms and pathways, along with associated statistical measures like p-values.

| Analysis Type | Category | Enriched Terms/Pathways (Examples from Saikosaponin Studies) |

| GO | Biological Process | Inflammation, Apoptosis, Oxidative Stress, Cell Proliferation |

| GO | Cellular Component | Nucleus, Plasma Membrane, Cytosol |

| GO | Molecular Function | (Specific functions related to binding or activity) |

| KEGG | Signaling Pathways | TNF signaling pathway, IL-17 signaling pathway, PI3K-Akt signaling pathway, Apoptosis |

Note: The specific enriched terms and pathways for this compound would depend on the specific set of identified targets in a given study.

Advanced Analytical Methodologies for Saikosaponin B4 Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating saikosaponin B4 from other compounds present in plant extracts or biological samples before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of saikosaponins, including this compound. HPLC methods often employ reversed-phase columns, such as C18, to achieve separation based on the polarity of the compounds researchgate.netmdpi.com. Detection is commonly performed using a diode array detector (DAD) or UV detector, typically at wavelengths around 203 nm or 204 nm, where saikosaponins exhibit absorbance researchgate.netmdpi.commdpi.com.

Gradient elution, using mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, is frequently applied to optimize the separation of multiple saikosaponins researchgate.netmdpi.commdpi.com. For instance, a method for analyzing saikosaponins in Bupleurum falcatum utilized a ZORBAX SB-Aq column (150 × 4.6 mm, 5 μm) with a gradient of acetonitrile and water containing 0.5% formic acid at a flow rate of 0.8 mL/min, with detection at 204 nm researchgate.netmdpi.com. Another HPLC method for saikosaponins c, a, and d in Bupleurum falcatum used an Inertsil ODS-3 C18 column with a gradient elution of acetonitrile-water from 40:60 to 50:50 (v/v) at a flow rate of 1.0 mL/min and detection at 203 nm researchgate.net.

HPLC coupled with UV detection has been frequently used for the simultaneous analysis of saikosaponins in Bupleurum species, although its limitation lies in the fact that many saikosaponins lack a strong chromophore necessary for UV detection researchgate.net.

Quantitative analysis of saikosaponins by HPLC-UV has limitations in sensitivity and stability, even with acidification treatment frontiersin.org.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency and speed compared to traditional HPLC, often utilizing columns packed with smaller particles (e.g., 1.7 μm) frontiersin.orgmdpi.com. UPLC is employed for the analysis of this compound, allowing for faster run times and improved resolution of complex samples.

A UPLC-MS/MS method for the determination of saikosaponin B2 and B4 in rat plasma used a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of acetonitrile and water containing 0.1% formic acid at a flow rate of 0.4 mL/min chinjmap.com. This method achieved good linear relationships for this compound in the range of 5-5000 ng/mL, with a lower limit of quantification of 5 ng/mL chinjmap.com.

UPLC coupled with a photodiode array (PDA) detector is also used for fingerprint analysis and simultaneous determination of saikosaponins frontiersin.org. An UPLC-PAD method for the simultaneous determination of 7 saikosaponins in Bupleuri Radix significantly reduced the experimental time frontiersin.org.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides crucial information for the identification and structural characterization of this compound, often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS techniques combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing this compound in complex matrices. LC-MS analysis can unambiguously confirm the presence of saikosaponins and is useful for elucidating known constituents without isolation rsc.org.

LC/MS analysis of purified saikosaponins has been performed using a single quadrupole mass spectrometer with negative ion mode mdpi.com. Ion spray conditions included a nitrogen flow, capillary voltage, nebulizer pressure, and drying gas temperature mdpi.com.

Liquid Chromatography-Diode Array Detector-Electrospray Ionization/Mass Spectrometry (LC-DAD-ESI/MS)

LC-DAD-ESI/MS integrates a diode array detector and electrospray ionization mass spectrometry with liquid chromatography, providing both UV spectral data and mass spectral information. This combination is powerful for the comprehensive analysis and identification of saikosaponins.

A fast and sensitive LC-DAD-ESI/MS method was developed for the analysis of saikosaponins c, a, and d from the roots of Bupleurum falcatum researchgate.netmdpi.comnih.gov. This method employed a reversed-phase column and gradient elution, with detection at 204 nm by DAD and subsequent ESI-MS analysis in positive and negative modes researchgate.netmdpi.comnih.gov. Saikosaponins c, a, and d showed strong sodium adducts in positive mode researchgate.netmdpi.com. In negative ion mode, [M − H]⁻ and [M − H + HCOOH + H₂O]⁻ signals were observed for saikosaponin a and d, while saikosaponin c showed the [M − H + HCOOH + H₂O]⁻ signal mdpi.com. The combination of DAD and ESI-MS coupled to LC with a reverse phase column provides an accurate method for saikosaponin analysis nih.gov. Adding formic acid to the mobile phase can enhance molecular ion intensity nih.gov.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-Q/TOF-MS)

UPLC-Q/TOF-MS offers high separation resolution and accurate mass measurements, making it suitable for the identification and characterization of saikosaponins, including the differentiation of isomers.

UPLC-Q/TOF-MS has been used for cell type-specific qualitative and quantitative analysis of saikosaponins in different Bupleurum species nih.gov. This technique allows for the determination of saikosaponin profiles in small tissue samples nih.gov. Systematic characterization and identification of saikosaponins in extracts from Bupleurum marginatum var. stenophyllum have been performed using UPLC-PDA-Q/TOF-MS with both data-dependent acquisition (DDA) and data-independent acquisition (DIA) modes frontiersin.orgresearchgate.net. This approach investigated mass spectrometric fragmentation pathways, UV spectral features, and chromatographic behavior to identify numerous saikosaponins frontiersin.orgresearchgate.net.

UPLC-Q-TOF-MS/MS has also been utilized for metabolomics analysis to study the metabolic regulation mechanisms related to drug effects bvsalud.org.

Detailed Research Findings and Data

Research has demonstrated the effectiveness of these methods for the analysis of this compound and other saikosaponins. For example, a UPLC-MS/MS method for saikosaponin B2 and B4 in rat plasma showed good linearity and sensitivity chinjmap.com.

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linear Range (ng/mL) | LLOQ (ng/mL) |

| This compound | UPLC BEH C18 (1.7 μm) | Acetonitrile + Water (0.1% FA) | 0.4 | UPLC-MS/MS | 5-5000 | 5 |

In LC-DAD-ESI/MS analysis, saikosaponins exhibit characteristic ions in both positive and negative ESI modes. For saikosaponins c, a, and d, sodium adducts were observed in positive mode researchgate.netmdpi.com. In negative mode, deprotonated molecules and formate (B1220265) adducts were detected mdpi.com.

UPLC-PDA-Q/TOF-MS analysis has allowed for the identification of numerous saikosaponins based on their fragmentation patterns and UV spectra frontiersin.orgresearchgate.net. Saikosaponins containing carbonyl groups can produce fragment ions by loss of 30 Da frontiersin.orgresearchgate.net.

Ultra-Performance Liquid Chromatography-Photodiode Array Detector-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-PDA-Q/TOF-MS)

UPLC-PDA-Q/TOF-MS is a powerful hyphenated technique used for the comprehensive analysis of saikosaponins. This method combines the high separation efficiency of UPLC with the structural information provided by PDA and the accurate mass measurements and fragmentation capabilities of Q/TOF-MS.

Studies have utilized UPLC-PDA-Q/TOF-MS for the characterization and identification of saikosaponins in Bupleurum extracts. frontiersin.orgfrontiersin.orgresearchgate.net This approach allows for the analysis of numerous saikosaponin standard substances to establish their chromatographic behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns. frontiersin.orgfrontiersin.orgresearchgate.net The Q/TOF-MS detector provides high-resolution mass data, which is essential for determining the elemental composition of saikosaponins and their fragments. frontiersin.orgresearchgate.net Both data-dependent acquisition (DDA) and data-independent acquisition (DIA) modes can be employed to obtain comprehensive fragmentation information, aiding in the structural elucidation of known and unknown saikosaponins. frontiersin.orgresearchgate.net The PDA detector provides UV spectra, which can offer additional information for identification, although saikosaponins generally have weak UV absorption, particularly at higher wavelengths. nih.govfrontiersin.orgresearchgate.net Analysis is typically performed on C18 columns using gradient elution with mobile phases consisting of acetonitrile and water, often with the addition of a small percentage of formic acid to enhance ionization in MS. frontiersin.orgfrontiersin.org

Evaporative Light Scattering Detection (ELSD) in HPLC

Evaporative Light Scattering Detection (ELSD) is a universal detection method frequently used for the analysis of compounds that lack strong chromophores, such as saikosaponins. researchgate.netkstudy.commdpi.com In HPLC-ELSD, the mobile phase is evaporated, and the non-volatile analytes scatter light, which is then detected. mdpi.com The signal intensity is proportional to the amount of analyte.

HPLC-ELSD has been applied for the simultaneous determination of various saikosaponin derivatives, including this compound, in Bupleurum species. researchgate.netkstudy.com This method has been used to analyze saikosaponin content in extracts obtained using different solvents, such as water and ethanol. kstudy.com While ELSD is a valuable tool for detecting saikosaponins, its sensitivity and repeatability may be lower compared to other detectors like Charged Aerosol Detection (CAD) or mass spectrometry. nih.govfrontiersin.org Despite this, HPLC-ELSD remains a relevant method for the quantitative analysis and quality evaluation of saikosaponins in traditional Chinese medicines. researchgate.netmdpi.com

Method Development and Validation for this compound Analysis

The development and validation of analytical methods for this compound are critical to ensure the accuracy, precision, and reliability of the results obtained from its analysis in various sample types. Method validation involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. omicsonline.orgfrontiersin.orgacademicjournals.orgrjpdft.com

Reference Standard Utilization

Reference standards of this compound and other related saikosaponins are essential for the development and validation of analytical methods. oup.com These standards, with known high purity, are used to establish calibration curves for quantitative analysis, determine retention times, and confirm the identity of the analyte in samples. nih.govfrontiersin.orgoup.commdpi.com The use of certified reference materials contributes to the accuracy and comparability of results across different laboratories and studies. oup.comsigmaaldrich.com

Purity Determination and Impurity Profiling

Determining the purity of this compound reference standards and assessing the impurity profile of this compound in samples are crucial aspects of quality control. Analytical methods, including HPLC with various detectors and LC-MS, are employed for these purposes. mdpi.comacs.org Purity can be determined by techniques such as quantitative NMR (qNMR), although hygroscopic properties of saikosaponins can affect purity values if not controlled for humidity during weighing. jst.go.jp Impurity profiling involves identifying and quantifying compounds present in the sample other than the target analyte. LC-MS techniques, particularly those with high resolution, are valuable for detecting and characterizing impurities based on their mass and fragmentation patterns. acs.org Obtaining a standard spectrum with no impurity peaks from a this compound reference standard is critical for further research and method validation.

Comparative Analytical Method Assessment (e.g., LC-MS vs. HPLC-UV)

Comparing different analytical methods is important for selecting the most suitable technique for a specific application, considering factors such as sensitivity, selectivity, cost, and throughput. For saikosaponins, comparisons between methods like LC-MS and HPLC-UV are often made. omicsonline.orgresearchgate.net

Structure Activity Relationship Sar Studies of Saikosaponin B4 and Its Analogs

Influence of Triterpene Aglycone Structure on Biological Activity

The triterpene aglycone forms the hydrophobic core of saikosaponins. nih.govresearchgate.net Saikosaponins are derived from oleanane-type pentacyclic triterpenoids, with different types of aglycones based on structural variations, such as the presence of epoxy ether linkages, cyclic dienes, or double bonds at specific positions. nih.govfrontiersin.org These variations in the aglycone structure play a significant role in determining the biological activities of saikosaponins. For instance, saikosaponins can be classified into seven types based on their aglycone structure. frontiersin.org

Role of Glycosylation Patterns and Sugar Moieties

Glycosylation, the attachment of sugar moieties to the triterpene aglycone, is a critical factor in the biological activity of saponins (B1172615). nih.govthermofisher.com The sugar residues, typically linked to the aglycone at position C3, contribute to the hydrophilic nature of the molecule. nih.govfrontiersin.org The type, number, and linkage of the sugar units (such as glucose, rhamnose, furanose, xylose, and pentitol) can significantly impact the absorption, distribution, metabolism, and excretion of saikosaponins, thereby influencing their bioavailability and biological activity. frontiersin.org Studies on saikosaponins A and D have suggested that a sugar moiety is required for certain bioactivities, such as anti-cell adhesive activity and hemolytic action. glycoscience.ru

Comparative Analysis of Saikosaponin B4 vs. Other Saikosaponin Types (e.g., A, C, D)

Different saikosaponins exhibit varying degrees of biological activity due to differences in their structures. Saikosaponins A, B1, B2, B4, C, and D have been studied for their effects on lipolysis. glycoscience.ru In a study examining the inhibitory effect on Na+, K+-ATPase, the order of potency among several saikosaponins was found to be b1 > d > b2 > b4 > a > b3 > e > c. nih.gov This suggests that this compound has a moderate inhibitory effect on Na+, K+-ATPase compared to other saikosaponins like b1 and d, but is more potent than a, b3, e, and c. nih.gov

Another comparative study on anti-HCoV activity showed that Saikosaponins A, B2, C, and D all exhibited activity, with Saikosaponin B2 showing the highest antiviral activity. nih.gov Saikosaponins A and B2 did not show cytotoxicity at concentrations that were antivirally active. nih.gov